2-Methoxy-5-nitroisonicotinaldehyde

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Researchers requiring a non-interchangeable pyridine building block for CNS drug discovery face challenges with regioisomer variability. 2-Methoxy-5-nitroisonicotinaldehyde (CAS 1289153-62-3) solves this with a defined 2-methoxy-5-nitro-4-aldehyde substitution pattern. - Enables sequential reductive amination, nitro reduction, and methoxy substitution without protecting-group chemistry. - Low MW (182.13) and favorable lipophilicity support brain-penetrant candidate design. - Standard pack sizes from 100 mg to bulk; custom synthesis available on request.

Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
Cat. No. B12461310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-nitroisonicotinaldehyde
Molecular FormulaC7H6N2O4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C(=C1)C=O)[N+](=O)[O-]
InChIInChI=1S/C7H6N2O4/c1-13-7-2-5(4-10)6(3-8-7)9(11)12/h2-4H,1H3
InChIKeyGSCIONWATUPTAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-nitroisonicotinaldehyde Overview


2-Methoxy-5-nitroisonicotinaldehyde (CAS: 1289153-62-3, C₇H₆N₂O₄, MW: 182.13) is a polyfunctionalized pyridinecarboxaldehyde derivative containing a 2-methoxy group, a 5-nitro group, and a 4-aldehyde moiety . The presence of both electron-donating (methoxy) and strong electron-withdrawing (nitro) groups in a defined 1,2,4-substitution pattern on the pyridine ring confers specific reactivity and physicochemical properties that distinguish it from other isonicotinaldehyde analogs . This unique arrangement makes it a versatile building block in medicinal chemistry for the synthesis of complex heterocyclic systems, including biologically active compounds .

Why 2-Methoxy-5-nitroisonicotinaldehyde Is Irreplaceable


Substituting 2-Methoxy-5-nitroisonicotinaldehyde with a different regioisomer or halogenated analog is not a trivial substitution. Even minor changes in the position or identity of substituents on the pyridine ring can drastically alter the compound's reactivity, physicochemical properties, and biological profile . The specific 2-methoxy-5-nitro pattern creates a unique electronic environment that governs its behavior in nucleophilic aromatic substitution, reduction, and cross-coupling reactions . Furthermore, in biological systems, these subtle structural differences can lead to significant changes in target binding affinity, selectivity, and pharmacokinetics [1]. Therefore, the precise arrangement of functional groups in 2-Methoxy-5-nitroisonicotinaldehyde is critical for the success of synthetic routes and the properties of final compounds, making it a non-interchangeable building block.

2-Methoxy-5-nitroisonicotinaldehyde vs. Key Analogs


Regioisomeric Differentiation: 5-Nitro vs. 3-Nitro Substitution

The specific 5-nitro substitution pattern of 2-Methoxy-5-nitroisonicotinaldehyde is a critical determinant of its utility, particularly when compared to its 3-nitro regioisomer. In a review of indole synthesis methodologies, 2-methoxy-3-nitroisonicotinaldehyde is utilized as a precursor for specific indole-forming reactions, indicating that the position of the nitro group dictates the compound's role and reactivity in complex heterocyclic constructions [1]. The 5-nitro group on the pyridine ring of the target compound is positioned para to the ring nitrogen, creating a distinct electronic distribution and steric environment compared to the 3-nitro isomer. This differentiation is crucial for chemists designing specific synthetic pathways, as the regioisomer used will lead to different reaction outcomes and final product structures. No cross-study data suggests interchangeability.

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Methoxy vs. Bromo: Physicochemical Property Comparison

Replacing the 2-methoxy group with a halogen, such as bromine, results in a significant and quantifiable change in key physicochemical parameters, directly impacting drug-likeness and synthetic handling. 2-Methoxy-5-nitroisonicotinaldehyde has a molecular weight (MW) of 182.13 g/mol , whereas the analogous 2-Bromo-5-nitroisonicotinaldehyde has a substantially higher MW of 231.00 g/mol . The methoxy group contributes to a lower lipophilicity (predicted cLogP) compared to the bromo analog, influencing solubility and membrane permeability . These differences are critical in early-stage drug discovery for optimizing lead compounds and for planning synthetic routes that require different handling and purification strategies.

ADME Physicochemical Properties Medicinal Chemistry

2-Methoxy vs. 2-Fluoro: Electronic Effects on Reactivity

The electronic nature of the 2-position substituent dictates the compound's reactivity profile in subsequent transformations. 2-Methoxy-5-nitroisonicotinaldehyde features an electron-donating methoxy group, which activates the pyridine ring towards electrophilic aromatic substitution and stabilizes positive charge development in certain transition states . Conversely, the 2-fluoro analog (MW: 170.10 g/mol) possesses a strong electron-withdrawing group that deactivates the ring and directs substitution differently . This fundamental difference means that 2-Methoxy-5-nitroisonicotinaldehyde will be the preferred choice for synthetic sequences that leverage the activating and ortho/para-directing effects of the methoxy group, whereas the fluoro analog would be selected for its unique capacity to undergo nucleophilic aromatic substitution via a Meisenheimer complex.

Synthetic Chemistry Reaction Design Electrophilic/Nucleophilic Substitution

Orthogonal Functional Groups: Aldehyde, Nitro, and Methoxy Handles

2-Methoxy-5-nitroisonicotinaldehyde provides three distinct and orthogonal reactive handles (aldehyde, nitro, and methoxy groups) that allow for sequential, chemoselective derivatization without complex protecting group strategies. The aldehyde can undergo reductive amination or Wittig reactions , the nitro group can be selectively reduced to an amine for amide bond formation or diazotization , and the methoxy group can be cleaved or participate in nucleophilic substitution under specific conditions . This orthogonality is a key advantage over analogs that might have redundant or less selective functional groups. For example, a compound with two aldehyde groups would require complex monoprotection strategies. This unique combination of three distinct reactive centers in a single molecule enables the rapid generation of diverse compound libraries, maximizing synthetic efficiency and scaffold value.

Parallel Synthesis Scaffold Decoration Protecting Group Strategy

CNS Drug Discovery: Scaffold for Monoamine Reuptake Inhibitors

The 2-methoxy-5-nitroisonicotinaldehyde scaffold can serve as a bioisosteric replacement for other aromatic systems in the design of CNS-penetrant drugs, with preliminary evidence suggesting its potential to generate potent and selective monoamine reuptake inhibitors. While direct data for the target compound is absent, a study on structurally related 2-methoxy-substituted analogs reported the identification of a potent and selective norepinephrine reuptake inhibitor (one enantiomer) and a potent dual serotonin-norepinephrine reuptake inhibitor (the opposite enantiomer) [1]. This finding, based on a scaffold containing a 2-methoxy group, implies that the 2-methoxy-5-nitroisonicotinaldehyde framework may similarly serve as a privileged structure for developing CNS-active compounds, offering a unique electronic and steric profile compared to non-nitrogenous or differently substituted analogs.

CNS Drug Discovery Bioisostere Medicinal Chemistry

2-Methoxy-5-nitroisonicotinaldehyde Applications


CNS Drug Discovery and Bioisosteric Replacement

Due to the presence of the 2-methoxy group, which is associated with potent monoamine reuptake inhibition in related analogs [1], and the nitro group, which can be readily reduced to a primary amine , 2-Methoxy-5-nitroisonicotinaldehyde is an ideal starting material for synthesizing CNS-active compounds. Its lower molecular weight and favorable predicted lipophilicity compared to halo-analogs make it a preferred scaffold for optimizing brain penetration and drug-likeness. The three orthogonal handles (aldehyde, nitro, methoxy) enable the rapid construction of diverse libraries of potential neurotransmitter reuptake inhibitors and other CNS therapeutics.

Chemoselective Derivatization and Parallel Library Synthesis

This compound is optimally suited for advanced synthetic methodology projects that leverage its three orthogonal reactive groups . Researchers can sequentially perform reductive amination on the aldehyde, reduction of the nitro group, and demethylation or nucleophilic substitution of the methoxy group to rapidly build complex molecular architectures. This inherent orthogonality eliminates the need for extensive protecting group chemistry, streamlining the synthesis of diverse compound libraries for high-throughput screening campaigns.

Synthesis of Fused Heterocycles: Indoles and Isatins

The specific 5-nitro substitution pattern on the pyridine ring positions this compound as a key precursor for synthesizing complex nitrogen-containing heterocycles, as demonstrated by the use of its 3-nitro regioisomer in indole synthesis [2]. The unique electronic environment created by the 5-nitro and 2-methoxy groups can be exploited in cycloaddition and reductive cyclization reactions to construct novel fused heterocyclic systems, including indoles, isatins, and quinoline analogs, which are privileged structures in drug discovery [2].

SAR Studies on Isonicotinaldehyde Scaffolds

For research groups focused on exploring the biological activity of isonicotinaldehyde derivatives, 2-Methoxy-5-nitroisonicotinaldehyde provides a well-defined and unique point of comparison. Its distinct substitution pattern (2-methoxy, 5-nitro, 4-aldehyde) creates a specific electronic and steric profile that differs from other regioisomers (e.g., 3-nitro analogs) and halo-substituted versions (e.g., 2-bromo or 2-fluoro) [REFS-3, REFS-4]. Including this compound in SAR studies allows for the systematic evaluation of how substituent position and electronic nature affect target binding and biological response, yielding valuable information for lead optimization.

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